Furan-2-yl(4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Furan-2-yl(4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C24H20N6O6S and its molecular weight is 520.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Compounds : A study by Abdelhamid, Shokry, and Tawfiek (2012) focused on the synthesis of new compounds, including derivatives of furan, which have potential applications in medicinal chemistry and pharmaceuticals (Abdelhamid, Shokry, & Tawfiek, 2012).
Corrosion Inhibition : Singaravelu, Bhadusha, and Dharmalingam (2022) explored the use of furan-based compounds as inhibitors for the corrosion of mild steel in an acidic medium. This suggests potential industrial applications in metal preservation (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Pharmacological Evaluation : Kumar et al. (2017) conducted a study on derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. They evaluated these compounds for their antidepressant and antianxiety activities, highlighting the potential therapeutic applications of furan-based compounds (Kumar et al., 2017).
Antimicrobial Activities : Başoğlu et al. (2013) synthesized azole derivatives starting from furan-2-carbohydrazide and found that some of these compounds displayed antimicrobial activities against tested microorganisms (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).
Receptor Antagonist Activity : Watanabe, Yoshiwara, and Kanao (1993) described the synthesis of compounds with antagonist activity against the 5-HT2 serotonin receptor. This suggests the potential for developing new psychiatric or neurological medications (Watanabe, Yoshiwara, & Kanao, 1993).
Inhibition of HIV and Kinesin Eg5 : Khan et al. (2014) synthesized new fused 1,2,4-triazoles with significant antiviral activity against HIV-1 and HIV-2, and also evaluated their inhibitory activity against kinesin Eg5, suggesting potential applications in HIV treatment and cancer therapy (Khan, Hameed, Al-Masoudi, Abdul-Reda, & Simpson, 2014).
Properties
IUPAC Name |
furan-2-yl-[4-[[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]-(4-nitrophenyl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6O6S/c31-22(18-4-2-14-36-18)28-11-9-27(10-12-28)19(15-5-7-16(8-6-15)30(33)34)20-23(32)29-24(37-20)25-21(26-29)17-3-1-13-35-17/h1-8,13-14,19,32H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMYUIGQEJKVQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O)C(=O)C6=CC=CO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.